molecular formula C11H11NO B577643 8-Methoxy-1-methylisoquinoline CAS No. 1231948-70-1

8-Methoxy-1-methylisoquinoline

Cat. No.: B577643
CAS No.: 1231948-70-1
M. Wt: 173.215
InChI Key: KRTRYLDNEKLDSZ-UHFFFAOYSA-N
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Description

8-Methoxy-1-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1-methylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methoxy-1-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-1-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

  • 7-Hydroxy-6-methoxy-1-methylisoquinoline
  • 8-Hydroxyquinoline
  • 1-Methylisoquinoline

Comparison: 8-Methoxy-1-methylisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 7-Hydroxy-6-methoxy-1-methylisoquinoline, it lacks a hydroxyl group, which can significantly alter its interaction with biological targets. Similarly, 8-Hydroxyquinoline has a different substitution pattern, affecting its chemical properties and applications .

Properties

IUPAC Name

8-methoxy-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11-9(6-7-12-8)4-3-5-10(11)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTRYLDNEKLDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731676
Record name 8-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231948-70-1
Record name 8-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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